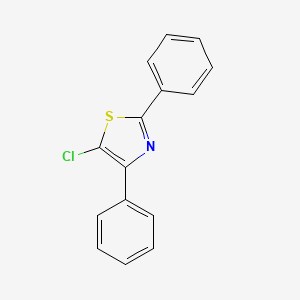

5-Chloro-2,4-diphenylthiazole

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry is a vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. longdom.org These compounds, featuring heteroatoms like nitrogen, sulfur, and oxygen, are fundamental to numerous biological processes and have extensive applications. ijsrtjournal.comjmchemsci.com Their diverse structures and reactivity make them crucial scaffolds in drug discovery, with a significant percentage of pharmaceuticals containing heterocyclic rings. ijsrtjournal.comnumberanalytics.com The field is dynamic, with ongoing research into the synthesis of novel heterocyclic systems to address challenges in medicine, agriculture, and materials science. longdom.orgijpsr.com

The study of heterocyclic compounds has a rich history, dating back to the 19th century with the isolation of naturally occurring substances. numberanalytics.com Today, synthetic methods have advanced significantly, allowing for the creation of a vast array of heterocyclic derivatives with tailored properties. fabad.org.tr These compounds are not only integral to life processes, such as in the structure of nucleic acids and vitamins, but are also key components in many synthetic products, including dyes, pesticides, and polymers. numberanalytics.comijpsr.com

Overview of Thiazole (B1198619) Core Systems in Chemical Science

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a cornerstone of medicinal chemistry. nih.govnih.gov This structural motif is present in a variety of natural products, such as vitamin B1 (thiamine), and in numerous synthetic drugs. nih.govrsc.org The versatility of the thiazole nucleus is demonstrated by its presence in a wide range of therapeutic agents, including those with antimicrobial, antiviral, and anticancer properties. nih.govtandfonline.com

The development of thiazole chemistry has been a continuous process since the pioneering work of Hofmann and Hantzsch. nih.govtandfonline.com The aromatic nature and multiple reactive sites of the thiazole ring allow for extensive functionalization, leading to a broad spectrum of chemical and biological activities. fabad.org.trdntb.gov.ua Beyond pharmaceuticals, thiazole derivatives have found applications as vulcanizing accelerators, photographic sensitizers, and in the development of new materials. nih.gov

Specific Research Importance of Halogenated Diphenylthiazoles

The introduction of halogen atoms into the thiazole structure, creating halogenated thiazoles, significantly influences the compound's physicochemical properties and biological activity. cymitquimica.com Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the electronic effects of halogens can modulate the reactivity and binding affinity of the molecule to biological targets. rsc.org Research has shown that the position and nature of the halogen substituent can have a substantial impact on the therapeutic efficacy of thiazole derivatives. rsc.org

Diphenylthiazole derivatives, which feature two phenyl groups attached to the thiazole core, are a class of compounds with significant research interest. They have been investigated for a range of biological activities, including anti-inflammatory and monoamine transporter inhibitory effects. researchgate.netnih.gov The combination of the diphenylthiazole scaffold with halogenation presents a promising avenue for the development of novel therapeutic agents and functional materials. beilstein-journals.orgsmolecule.com The specific substitution pattern, such as in 5-Chloro-2,4-diphenylthiazole, is a key area of investigation to understand structure-activity relationships and to design molecules with desired properties.

Interactive Data Table: Properties of Selected Thiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 2-Methyl-4,5-diphenylthiazole | C16H12N2S | 268.34 | Anti-inflammatory, Antimicrobial ontosight.ai |

| 2,4-Diphenylthiazole-5-acetic acid | Not specified | Not specified | Anti-inflammatory acs.org |

| Substituted 3,4-diphenyl-thiazoles | Not specified | Not specified | Monoamine transporter inhibitors nih.gov |

| 5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide | C15H16ClN3O3S2 | Not specified | Not specified nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNS/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCVYXFKYBNGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 5 Chloro 2,4 Diphenylthiazole

Nucleophilic Aromatic Substitution at the Chloro Position

The C5 position of the thiazole (B1198619) ring in 5-Chloro-2,4-diphenylthiazole is susceptible to nucleophilic aromatic substitution (SNAr). The chloro substituent at this position serves as a competent leaving group, facilitated by the electron-withdrawing nature of the thiazole ring, which can stabilize the intermediate Meisenheimer complex. A variety of nucleophiles can displace the chloride ion, leading to a diverse array of functionalized 2,4-diphenylthiazole (B167676) derivatives.

Common nucleophiles in these reactions include alkoxides, thiolates, and amines. The reaction conditions for these substitutions are contingent on the nucleophilicity of the attacking species and the solvent system employed. Stronger nucleophiles will typically react under milder conditions, while weaker nucleophiles may necessitate elevated temperatures or the use of a catalyst.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Methoxy-2,4-diphenylthiazole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-2,4-diphenylthiazole |

| Amine | Piperidine | 5-(Piperidin-1-yl)-2,4-diphenylthiazole |

Please note that the above examples are illustrative of the expected reactivity based on the general principles of SNAr reactions on chloro-substituted thiazoles. Specific experimental data for this compound is not widely available in the public domain.

Electrophilic Aromatic Substitution on Thiazole and Phenyl Rings

The thiazole ring is generally considered to be electron-deficient and therefore, is relatively unreactive towards electrophilic aromatic substitution. When such reactions do occur, they are typically directed to the C5 position, which is the most electron-rich carbon atom in the thiazole nucleus. However, in this compound, this position is already substituted. Consequently, electrophilic attack on the thiazole ring is significantly disfavored.

In contrast, the two phenyl rings at the C2 and C4 positions are susceptible to electrophilic aromatic substitution. The thiazole ring acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl rings. The precise regioselectivity will be influenced by the specific electrophile and the reaction conditions. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisaged on the phenyl substituents.

Metal-Mediated and Catalyzed Transformations

The carbon-chlorine bond in this compound provides a handle for a variety of metal-mediated and catalyzed transformations, which are pivotal for further derivatization.

C-Cl Bond Activation and Subsequent Functionalization

Transition metal catalysts, particularly those based on palladium and nickel, are known to activate C-Cl bonds. This activation can initiate a cascade of reactions, allowing for the introduction of a wide range of functional groups.

Formation of Organometallic Intermediates

The reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of new organometallic species. For instance, lithium-halogen exchange can generate a 5-lithiated-2,4-diphenylthiazole intermediate, which is a potent nucleophile for subsequent reactions with various electrophiles.

Cross-Coupling Reactions for Further Derivatization

The chloro group at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, thereby attaching aryl, vinyl, or alkynyl groups at the C5 position. These reactions significantly expand the molecular diversity achievable from this starting material.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / Base | 5-Aryl-2,4-diphenylthiazole |

| Stille Coupling | Organostannane | Pd(PPh3)4 | 5-Alkyl/Aryl-2,4-diphenylthiazole |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | 5-Alkynyl-2,4-diphenylthiazole |

This table represents potential applications of common cross-coupling reactions to this compound, based on established methodologies for similar chloroheteroaromatic compounds.

Ring-Opening and Rearrangement Reactions

Thiazole rings are generally stable aromatic systems. However, under forcing conditions or with specific reagents, ring-opening and rearrangement reactions can occur. For this compound, such reactions are not commonly reported and would likely require harsh conditions, such as treatment with strong bases or reducing agents, which could lead to cleavage of the thiazole ring. The specific products of such reactions would be highly dependent on the reaction conditions and the reagents employed.

Radical Reactions Involving the Thiazole Heterocycle

While specific research on the radical-mediated reactions of this compound is not extensively documented in publicly available literature, the reactivity of the thiazole ring and related chloro-substituted aromatic compounds allows for a scientifically grounded discussion of its potential radical transformations. The presence of phenyl groups, a chloro substituent, and the thiazole heterocycle itself provides multiple potential sites for radical interactions.

The primary radical reactions involving the thiazole heterocycle can be categorized into substitution reactions, where a radical replaces a substituent on the ring, and addition reactions, where a radical adds to the π-system of the ring. The stability of the resulting radical intermediates plays a crucial role in determining the regioselectivity of these reactions.

One of the most probable radical pathways for this compound involves the homolytic cleavage of the carbon-chlorine bond at the C5 position. This bond can be susceptible to cleavage under photolytic or high-temperature conditions, leading to the formation of a thiazol-5-yl radical. The photolytic decomposition of other chloro-substituted heterocyclic compounds, such as hydrochlorothiazide, has been observed to proceed via the removal of the chlorine substituent, suggesting a plausible radical mechanism involving the C-Cl bond. nih.gov

Furthermore, the phenyl groups at the C2 and C4 positions can influence the radical chemistry of the thiazole ring. They can stabilize adjacent radical centers through resonance and may also be sites of radical attack, although the thiazole ring itself is often more reactive towards radicals.

Another potential area of radical reactivity involves the interaction of the thiazole ring with radical scavengers. Some thiazole derivatives have been shown to possess antioxidant properties, indicating their ability to react with and neutralize free radicals. nih.gov This suggests that this compound could potentially act as a radical scavenger under certain conditions.

| Reaction Type | Initiator/Conditions | Potential Product(s) | Plausibility based on Analogous Systems |

| Homolytic C-Cl Bond Cleavage | UV irradiation, High temperature | 2,4-Diphenylthiazol-5-yl radical | High (Supported by photolysis of other chlorothiazides) nih.gov |

| Radical Substitution at C5 | Radical initiator (e.g., AIBN), H-donor | 2,4-Diphenylthiazole | Moderate to High |

| Radical Addition to Thiazole Ring | Alkyl radicals, Aryl radicals | Adducts at various ring positions | Moderate (Dependent on radical stability) rsc.org |

| Reaction with Radical Scavengers | DPPH, other stable radicals | Thiazole-scavenger adducts | Moderate (Inferred from antioxidant properties of other thiazoles) nih.gov |

It is important to note that the actual reactivity of this compound in radical reactions would need to be confirmed through experimental studies. The table above represents a theoretical framework based on the known chemistry of related compounds.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available high-resolution ¹H or ¹³C NMR spectroscopic data for 5-Chloro-2,4-diphenylthiazole was found. Consequently, a detailed analysis of its proton and carbon connectivity, or the application of two-dimensional NMR techniques, could not be performed.

Specific chemical shifts, coupling constants, and signal multiplicities for the protons and carbons of this compound are not available in the searched scientific literature. This information is essential for the definitive assignment of the molecular structure and the electronic environment of the nuclei.

Without primary NMR data, the application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to elucidate the detailed structural framework of this compound is not possible.

Single-Crystal X-ray Diffraction Analysis

A search for single-crystal X-ray diffraction studies on this compound did not yield any specific results. Therefore, a definitive determination of its solid-state structure, including molecular conformation, stereochemistry, and intermolecular interactions, cannot be provided.

The precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles, which would be determined from X-ray crystallography, is not available for this compound.

An analysis of the non-covalent interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking, cannot be conducted without crystallographic data.

Details regarding the arrangement of molecules in the crystal lattice and the formation of any higher-order supramolecular structures for this compound remain unknown due to the absence of X-ray diffraction data.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the molecular structure. For this compound, the spectra are expected to reveal characteristic vibrations of the phenyl rings, the thiazole (B1198619) heterocycle, and the carbon-chlorine bond.

The analysis of related chloro-aromatic and heterocyclic compounds provides a basis for assigning the expected vibrational frequencies. mdpi.comresearchgate.net Key expected vibrational modes for this compound would include:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the two phenyl rings, typically appearing in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ range, characteristic of the carbon-carbon double bonds within the aromatic phenyl and thiazole rings.

Thiazole Ring Vibrations: Specific stretching modes for the C=N and C-S bonds within the five-membered thiazole ring.

C-Cl Stretching: A vibration in the lower frequency region of the spectrum (typically 800-600 cm⁻¹) corresponding to the carbon-chlorine single bond.

The combination of FTIR and Raman spectroscopy provides complementary information. While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is more effective for non-polar, symmetric bonds. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to achieve a more precise assignment of the observed vibrational bands. mdpi.comresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Rings |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl & Thiazole Rings |

| C=N Stretch | 1650 - 1550 | Thiazole Ring |

| C-Cl Stretch | 800 - 600 | Chloro-Thiazole |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₁₅H₁₀ClNS. HRMS analysis would be expected to yield a molecular ion peak corresponding to the calculated monoisotopic mass of this formula. A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M) corresponding to the ³⁵Cl isotope, and an M+2 peak corresponding to the ³⁷Cl isotope, with an intensity ratio of roughly 3:1. The precise mass measurement from HRMS, combined with this distinct isotopic signature, provides definitive confirmation of the molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀ClNS |

| Calculated Monoisotopic Mass ([M]⁺ for ³⁵Cl) | 271.0249 g/mol |

| Calculated Monoisotopic Mass ([M+2]⁺ for ³⁷Cl) | 273.0220 g/mol |

| Expected Isotopic Ratio (M : M+2) | ~3 : 1 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. These techniques provide insight into the electronic transitions between different energy levels within the molecule, which are influenced by the extent of π-conjugation.

The structure of this compound features an extended conjugated system composed of two phenyl rings and the thiazole heterocycle. This extensive conjugation is expected to give rise to strong absorption bands in the ultraviolet region of the electromagnetic spectrum, primarily due to π→π* electronic transitions. Studies on related 1,3,4-thiadiazole compounds show distinct absorption bands in the UV region, which supports this expectation.

Fluorescence spectroscopy measures the light emitted from a molecule as it returns to the electronic ground state from an excited state. Many conjugated heterocyclic systems exhibit fluorescence. Spectroscopic studies of similar 1,3,4-thiadiazole derivatives have revealed interesting fluorescence properties, including dual fluorescence effects that can be influenced by environmental factors. An investigation into the fluorescence of this compound would determine its emission wavelength(s), quantum yield, and excited-state lifetime, providing valuable information on its photophysical behavior.

Table 3: Expected Electronic Spectroscopic Properties for this compound

| Spectroscopic Technique | Expected Observation | Associated Electronic Transition |

|---|---|---|

| UV-Vis Absorption | Strong absorption band(s) in the UV region | π→π* |

| Fluorescence Emission | Potential emission in the UV or visible region upon excitation | Relaxation from the lowest singlet excited state (S₁) to the ground state (S₀) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method to investigate various molecular properties. For 5-Chloro-2,4-diphenylthiazole, DFT calculations would be pivotal in understanding its geometry, electronic distribution, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Electronic Structure: HOMO-LUMO Analysis and Band Gap Determination

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the phenyl groups, which possess π-electron systems. The LUMO, on the other hand, would likely be distributed over the entire π-conjugated system, with potential contributions from the electron-withdrawing chloro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide a reliable method for quantifying the HOMO and LUMO energy levels and thus the band gap of this compound. This data is invaluable for predicting its reactivity in chemical reactions and its potential applications in materials science.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a stronger tendency to accept electrons. |

| Band Gap (eV) | The energy difference between the LUMO and HOMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density and negative potential (electrophilic attack sites), while blue indicates regions of low electron density and positive potential (nucleophilic attack sites). Green represents areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons, as well as on the chlorine atom. These regions would be susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings. The MEP map provides a clear and intuitive guide to the reactive sites of the molecule, predicting how it will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive, localized representation that corresponds to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of "hyperconjugative" or charge transfer interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as second-order perturbation interactions, indicate the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the stabilization energy, E(2).

| Interaction Type | Donor Orbital | Acceptor Orbital |

| π-conjugation | π(C=C) of phenyl rings | π(C=N) of thiazole ring |

| Lone Pair Delocalization | Lone Pair (N, S) | π(C=C) of adjacent rings |

| Hyperconjugation | σ(C-H) | π*(C=C) of phenyl rings |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor) at an atomistic level.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted carbon, transition state calculations using DFT can be employed to elucidate the reaction mechanism. These calculations would involve locating the high-energy transition state structure and verifying it by the presence of a single imaginary vibrational frequency. By comparing the energies of different possible pathways, researchers can predict the most likely mechanism and understand the factors that influence the reaction's outcome. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions.

Applications in Advanced Materials and Organic Synthesis

As Ligands in Transition Metal Catalysis

Thiazole (B1198619) derivatives are recognized for their ability to coordinate with transition metals, acting as ligands in various catalytic transformations. The nitrogen atom in the thiazole ring possesses a lone pair of electrons that can be donated to a metal center, forming stable metal complexes.

Development of Thiazole-Derived Ligands for Asymmetric Synthesis.

There is no specific information available in the reviewed literature regarding the development of 5-Chloro-2,4-diphenylthiazole as a ligand for asymmetric synthesis. In principle, the introduction of chiral moieties to the diphenylthiazole framework could yield chiral ligands. The development of such ligands would be a novel area of research. For context, other classes of chiral heterocyclic ligands, such as those based on oxazolines and pyridines, have been successfully employed in a wide range of enantioselective catalytic reactions. The synthesis of chiral derivatives of 2,4-diphenylthiazole (B167676) could potentially lead to new catalytic systems for asymmetric transformations, although this remains a hypothetical application for the 5-chloro substituted variant.

Catalytic Activity in C-C and C-Heteroatom Bond Formations.

While there are no direct reports on the catalytic activity of this compound complexes, related phenylthiazole compounds have been investigated as ligands in palladium-catalyzed cross-coupling reactions. For instance, simple phenylthiazole ligands have been shown to be effective in Suzuki-Miyaura cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds. The chloro-substituent at the 5-position of this compound could potentially be a site for further functionalization through cross-coupling reactions, allowing for its integration into more complex molecular structures. However, its direct application as a ligand to catalyze such bond formations has not been documented.

Table 1: Examples of Thiazole Derivatives in Catalysis (Contextual)

| Catalyst/Ligand Family | Metal | Reaction Type | Reference Compound Example |

| Phenylthiazoles | Palladium | Suzuki-Miyaura Coupling | 2-Methyl-4-phenyl-1,3-thiazole |

| Benzothiazoles | Palladium | Oxidative C-H/C-H Cross-Coupling | 2-Arylbenzothiazole |

| Chiral Thiazolines | Multiple | Asymmetric Catalysis | Chiral Bis(oxazolinyl)thiazole |

Note: This table provides context on related thiazole compounds as no specific data for this compound was found.

Building Blocks for Functional Organic Materials

The rigid and aromatic nature of the thiazole ring makes it an attractive component for the construction of functional organic materials with interesting electronic and photophysical properties.

Incorporation into Fluorescent and Optoelectronic Systems.

Specific studies on the fluorescent and optoelectronic properties of this compound are not available. However, the broader class of 2,4-disubstituted and 2,5-disubstituted thiazoles has been explored for these applications. The extended π-conjugation provided by the phenyl groups in diphenylthiazole derivatives can lead to fluorescence. The presence and nature of substituents on the phenyl rings and the thiazole core are known to significantly influence the emission wavelengths and quantum yields. Halogen atoms, such as the chloro group in the target compound, can affect the photophysical properties through the heavy-atom effect, which may influence processes like intersystem crossing. Further research would be needed to characterize the specific luminescent behavior of this compound.

Role in Organic Semiconductor Design.

Thiazole-containing compounds are of interest in the design of organic semiconductors due to the electron-deficient nature of the thiazole ring, which can facilitate electron transport. While there is no specific research detailing the role of this compound in organic semiconductor design, halogenated organic molecules are generally investigated for their potential to modify electronic properties. Chlorination can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key consideration in the design of n-type semiconductor materials. The combination of the electron-withdrawing chloro group and the π-conjugated diphenylthiazole core could make this compound a candidate for investigation in organic electronics, but empirical data is currently lacking.

Table 2: Properties of Related Thiazole-Based Organic Materials (Contextual)

| Material Type | Key Feature | Potential Application | Example Moiety |

| Thiazolo[5,4-d]thiazole Polymers | Low Bandgap | Polymer Solar Cells | PCDTTz |

| Diphenylthiazole Dyes | Fluorescence | Organic Light-Emitting Diodes | Substituted 2,5-diphenylthiazoles |

| Halogenated Thiophenes | n-type behavior | Organic Field-Effect Transistors | Perchlorinated oligothiophenes |

Note: This table provides context on related thiazole-based materials as no specific data for this compound was found.

Derivatives, Analogs, and Structure Property Relationships

Synthesis of Substituted 5-Chloro-2,4-diphenylthiazole Analogues

The synthesis of thiazole (B1198619) derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone and a thioamide. For 2,4-diphenylthiazole (B167676) analogues, this would involve reacting a substituted phenacyl halide with a substituted thiobenzamide. researchgate.net To produce the specific this compound core, the reaction would theoretically require an α,α-dihaloketone or a pre-chlorinated α-haloketone.

The creation of analogues of this core structure can be systematically achieved by varying the starting materials. By employing differently substituted thiobenzamides and phenacyl halides, a diverse library of analogues can be produced, each with unique electronic and steric properties conferred by the substituents on the phenyl rings. For example, a protocol for synthesizing 2,4-diphenyl thiazole derivatives involves the bromination of ethyl benzoylacetate followed by cyclization with thiobenzamides. researchgate.net A similar strategy could be adapted to produce chlorinated analogues.

Below is a representative table illustrating the synthesis of hypothetical analogues based on the Hantzsch synthesis principle.

| α-Haloketone Precursor | Thioamide Precursor | Resulting this compound Analogue |

|---|---|---|

| 2-bromo-1-(4-methoxyphenyl)ethan-1-one | 4-Nitrothiobenzamide | 5-Chloro-4-(4-methoxyphenyl)-2-(4-nitrophenyl)thiazole |

| 2-bromo-1-(4-chlorophenyl)ethan-1-one | Thiobenzamide | 5-Chloro-4-(4-chlorophenyl)-2-phenylthiazole |

| 2-bromo-1-phenylethan-1-one | 4-Methylthiobenzamide | 5-Chloro-2-(4-methylphenyl)-4-phenylthiazole |

| 2-bromo-1-(3-fluorophenyl)ethan-1-one | 3,5-Dichlorothiobenzamide | 5-Chloro-2-(3,5-dichlorophenyl)-4-(3-fluorophenyl)thiazole |

Systematic Variation of Substituents on Phenyl Rings and Thiazole Core

The systematic variation of substituents on the phenyl rings at the C2 and C4 positions, as well as on the thiazole core itself, is a cornerstone of structure-activity relationship (SAR) studies. The nature of these substituents—whether they are electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like chloro (-Cl), nitro (-NO₂), or trifluoromethyl (-CF₃)—can profoundly impact the molecule's properties.

In analogous heterocyclic systems, it has been demonstrated that the presence and position of EWGs on phenyl rings can significantly enhance biological activity. For instance, in a series of thiadiazole-thiazolone hybrids, analogues with 2-chloro and 4-nitro substituents on a phenyl ring showed the highest inhibitory activity against a specific enzyme target. ucl.ac.uk Similarly, SAR studies of other complex aromatic compounds have shown that electron-withdrawing substitutions on terminal phenyl rings lead to stronger biological activity. nih.gov

Applying these principles to the this compound scaffold, one can predict the influence of various substituents. The introduction of EWGs is expected to modulate the electron density of the entire molecule, potentially enhancing interactions with biological targets.

The following table summarizes the expected influence of systematic substituent variations based on established chemical principles and findings from related molecular series.

| Position of Variation | Substituent Type | Example Group | Anticipated Influence on Molecular Properties |

|---|---|---|---|

| C2 or C4 Phenyl Rings | Electron-Withdrawing (EWG) | -Cl, -NO₂, -CF₃ | Decreases electron density on the phenyl ring and thiazole core; may enhance interactions with biological targets. ucl.ac.uk |

| C2 or C4 Phenyl Rings | Electron-Donating (EDG) | -CH₃, -OCH₃ | Increases electron density on the phenyl ring and thiazole core; may alter binding affinity and metabolic stability. |

| C2 or C4 Phenyl Rings | Steric Bulk | -C(CH₃)₃, Adamantyl | Introduces steric hindrance, which can improve selectivity for a target binding pocket and influence solubility. nih.gov |

| Thiazole Core (C5) | Halogen Variation | -Br, -I | Alters the reactivity at the C5 position, with C-Br and C-I bonds being more suitable for cross-coupling reactions than C-Cl. |

Influence of Halogenation Pattern on Reactivity and Electronic Properties

The halogenation pattern of the thiazole ring is a critical determinant of its chemical reactivity and electronic properties. In an unsubstituted thiazole, the C5 position is relatively electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.com However, the presence of a chlorine atom at the C5 position in this compound blocks this site and, due to its electron-withdrawing nature, deactivates the thiazole ring toward further electrophilic attack. ias.ac.inscience.gov

Conversely, the halogen at the C5 position serves as a reactive handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions. Halogenated thiazoles and related azoles are versatile substrates for reactions like the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. nih.gov This enables the C5 position to be functionalized with a wide variety of aryl or alkyl groups.

The identity of the halogen itself is crucial. The reactivity for metal-halogen exchange and subsequent coupling reactions generally follows the trend I > Br > Cl. Therefore, a 5-bromo or 5-iodo analogue of 2,4-diphenylthiazole would be significantly more reactive in cross-coupling reactions than the 5-chloro derivative. This differential reactivity allows for selective functionalization on poly-halogenated systems. For instance, in related di- and tri-halogenated thiazoles, it is possible for a bromo group at one position to migrate to another in a "halogen dance" reaction or for one halogen to be selectively replaced while another remains intact. nih.govresearchgate.net

Development of Hybrid Molecules Incorporating Other Heterocycles

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, better selectivity, or a dual mode of action. The this compound core is an excellent platform for creating such hybrids, with the C5-chloro atom acting as a key site for synthetic elaboration.

The chloro substituent can be displaced by a nucleophile, such as a thiol or an amine group from another heterocyclic molecule. This is a common method for synthesizing hybrid structures. For example, a thiol-containing triazole can react with a halogenated thiazole via nucleophilic substitution to form a new thiazole-triazole hybrid linked by a sulfur atom. nih.gov

Alternatively, modern cross-coupling reactions provide a robust method for linking heterocyclic rings. The this compound can participate in palladium-catalyzed reactions, such as the Suzuki or Stille coupling, to connect with other heterocycles like pyrazoles, thiophenes, or triazoles that have been appropriately functionalized with boronic acids or stannanes. nih.govnih.gov

The table below outlines potential strategies for synthesizing hybrid molecules starting from the this compound scaffold.

| Target Hybrid Structure | Linked Heterocycle | Synthetic Strategy | Example Reaction Type |

|---|---|---|---|

| Thiazole-Triazole Hybrid | 1,2,4-Triazole | Nucleophilic Substitution | Reaction of this compound with 3-mercapto-1,2,4-triazole. nih.govresearchgate.net |

| Thiazole-Thiadiazole Hybrid | 1,3,4-Thiadiazole | Nucleophilic Substitution | Reaction with an amino- or mercapto-substituted thiadiazole. researchgate.net |

| Thiazole-Pyrazoline Hybrid | Pyrazoline | Cross-Coupling Reaction | Suzuki coupling of this compound with a pyrazoline-boronic acid derivative. |

| Thiazole-Thiazolone Hybrid | Thiazolone | Multi-step Synthesis | Using the thiazole core as a building block for subsequent condensation reactions to form the thiazolone ring. ucl.ac.uk |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The classical Hantzsch thiazole (B1198619) synthesis, involving the condensation of an α-haloketone with a thioamide, remains a fundamental method for creating the thiazole ring. ijarsct.co.innih.gov However, future research is increasingly focused on developing more sustainable and efficient protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents. nih.govresearchgate.net

Emerging strategies applicable to the synthesis of 5-Chloro-2,4-diphenylthiazole include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for Hantzsch-type reactions by enabling rapid and uniform heating. nih.gov

Ultrasonic Irradiation: Sonication provides mechanical energy that can promote reactions at lower temperatures, offering an energy-efficient alternative to conventional heating. nih.gov

Green Catalysts: The use of recyclable, heterogeneous, or bio-based catalysts, such as silica-supported tungstosilisic acid or chitosan-grafted polymers, can facilitate cleaner reaction profiles and simplify product purification. nih.govnih.gov

Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DESs), water, or polyethylene (B3416737) glycol (PEG) aligns with the principles of green chemistry. bepls.commdpi.com

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react sequentially to form the final product without isolating intermediates improves efficiency and reduces waste. researchgate.net

| Methodology | Key Advantages | Potential for this compound Synthesis | Relevant Research |

| Microwave Irradiation | Rapid reaction rates, higher yields, improved purity. | Could accelerate the condensation between an appropriate α-haloketone and thiobenzamide. | nih.gov |

| Ultrasonic Irradiation | Energy efficiency, milder reaction conditions. | May facilitate the cyclization step at lower temperatures, minimizing side reactions. | nih.gov |

| Green Catalysis | Catalyst reusability, reduced waste, milder conditions. | A solid-supported acid catalyst could replace soluble acids, simplifying workup. | nih.govnih.gov |

| Sustainable Solvents | Reduced environmental impact, lower toxicity. | Performing the synthesis in a deep eutectic solvent could enhance reaction rates and solubility. | bepls.commdpi.com |

| One-Pot/Multicomponent | Increased efficiency, atom economy, reduced waste. | A one-pot reaction starting from simpler precursors could streamline the synthesis. | researchgate.net |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Future research will likely leverage advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound. youtube.com These methods provide dynamic information about the concentration of reactants, intermediates, and products, enabling precise control over reaction conditions.

Process Analytical Technology (PAT): Techniques such as ReactIR (FTIR), Raman spectroscopy, and real-time Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel.

Fluorescence Spectroscopy: The development of fluorescent probes whose emission properties change in response to specific chemical transformations or the presence of intermediates could offer highly sensitive monitoring capabilities. bioengineer.orgrsc.org The inherent fluorescence of many heterocyclic systems, including thiazoles, could potentially be harnessed for self-monitoring without external probes. nih.gov

Such advanced analytical tools would allow for the precise determination of reaction endpoints, the identification of transient intermediates, and the rapid optimization of parameters like temperature, catalyst loading, and reaction time.

| Technique | Information Provided | Application to this compound |

| ¹H NMR Spectroscopy | Predicted chemical shifts (δ) for aromatic protons on phenyl rings and the thiazole proton. | Protons on the phenyl rings would likely appear in the δ 7.0-8.0 ppm range. The C-H proton on the thiazole ring (if present) would have a characteristic shift. |

| ¹³C NMR Spectroscopy | Predicted chemical shifts for carbon atoms in the thiazole and phenyl rings. | The carbon atom bearing the chlorine (C5) would be significantly shifted. Phenyl carbons and the other two thiazole carbons (C2, C4) would appear in the aromatic region (δ 120-170 ppm). |

| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies for C=N, C=C, and C-Cl bonds. | Expect strong absorptions for aromatic C=C stretching (~1600 cm⁻¹), C=N stretching within the thiazole ring, and a C-Cl stretch in the lower frequency region. |

| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, confirming isotopic distribution of chlorine. | The mass spectrum would show a characteristic M+ and M+2 isotopic pattern for chlorine, confirming the presence of one chlorine atom. |

Note: The spectral data are predicted values based on structurally similar compounds found in the literature. mdpi.comacs.orgelsevierpure.com

Computational Design of Targeted Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. researchgate.net For this compound, computational modeling can provide profound insights and guide future experimental work by:

Predicting Reaction Pathways: Calculating the energy profiles of potential synthetic routes to identify the most thermodynamically and kinetically favorable pathways.

Modeling Reactivity: Determining the electron density and electrostatic potential across the molecule to predict sites susceptible to nucleophilic or electrophilic attack. This would be crucial for planning subsequent functionalization of the 5-chloro position.

Simulating Spectroscopic Properties: Calculating predicted NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. elsevierpure.com

Designing Derivatives: In silico screening of potential derivatives of this compound for desired electronic or biological properties before committing to their synthesis. nih.gov

This in-silico-first approach can significantly accelerate the research and development cycle, reducing the cost and time associated with trial-and-error experimentation. researchgate.net

Integration into Responsive Materials and Nanosystems

The rigid, aromatic structure and tunable electronic properties of the diphenylthiazole core make this compound a promising building block for advanced materials. kuey.net The chlorine atom at the 5-position serves as a versatile synthetic handle for covalently integrating the molecule into larger systems.

Emerging trends in this area include:

Organic Electronics: Thiazole-containing polymers and small molecules are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The diphenylthiazole scaffold could contribute to favorable charge-transport properties.

Fluorescent Sensors: The thiazole moiety is a component of many fluorescent dyes. kuey.net By attaching specific recognition units at the 5-position, derivatives of this compound could be developed as chemosensors for detecting metal ions, anions, or biologically relevant molecules.

Smart Materials: Integration into polymers or gels could lead to materials that respond to external stimuli such as light, pH, or temperature, with potential applications in drug delivery, self-healing materials, or soft robotics.

Exploration of New Catalytic Cycles and Applications

Heterocyclic compounds are central to the field of catalysis, often serving as ligands for transition metals or as organocatalysts themselves. Future research could explore the catalytic potential of this compound and its derivatives.

Ligand Development: The nitrogen and sulfur atoms in the thiazole ring can coordinate with transition metals. Derivatization of the phenyl groups or substitution of the chlorine atom could yield novel ligands for cross-coupling reactions, hydrogenations, or oxidations.

N-Heterocyclic Carbene (NHC) Precursors: Thiazolium salts, which can be synthesized from thiazoles, are precursors to N-heterocyclic carbenes. NHCs are a powerful class of organocatalysts used in a wide array of chemical transformations. Investigating the conversion of this compound into a thiazolium salt and its corresponding NHC could open new catalytic avenues.

Photocatalysis: The conjugated π-system of the diphenylthiazole core suggests potential applications in photoredox catalysis, either as a photosensitizer itself or as a scaffold for building more complex photocatalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2,4-diphenylthiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization reactions to form the thiazole core, followed by halogenation and aryl group introduction. Key steps include:

- Cyclization : Use precursors like thiourea derivatives with chloro-substituted amines under reflux conditions (e.g., ethanol, acetic acid catalyst) .

- Halogenation : Introduce chlorine via electrophilic substitution using reagents like or .

- Optimization : Orthogonal experiments (e.g., varying solvents, temperature, molar ratios) can improve yields. For example, -dimethylacetamide at 90°C increased intermediate yields to 72.6% in benzoxazole derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substituent positions and structural integrity .

- TLC/HPLC : Monitor reaction progress and purity .

- X-ray Crystallography : Resolve crystal structure and dihedral angles (e.g., 273 K single-crystal studies) .

- Elemental Analysis : Validate molecular formula (e.g., ) .

Q. How do structural modifications (e.g., chloro, phenyl groups) influence the biological activity of thiazole derivatives?

- Methodological Answer : Comparative studies using SAR (Structure-Activity Relationship) models reveal:

- Chloro groups : Enhance electrophilicity, improving interactions with biological targets.

- Phenyl groups : Increase lipophilicity, affecting membrane permeability.

- Example : In benzothiadiazole derivatives, thiourea-functionalized analogs showed stronger antimicrobial activity than acetamide derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack.

- Molecular Docking : Simulate interactions with enzymes (e.g., acetylcholinesterase) to guide drug design .

- Case Study : In silico models accurately predicted regioselectivity in chloromethyl-substituted thiazoles .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for thiazole derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Test compound degradation in liver microsomes.

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) to improve bioavailability.

- In Vivo Validation : Compare pharmacokinetic profiles (e.g., AUC, ) with in vitro IC values .

Q. How to design orthogonal experiments to optimize multi-step syntheses of halogenated thiazole derivatives?

- Methodological Answer :

- Variables : Solvent polarity (e.g., DMA vs. DMF), temperature (60–100°C), and catalyst loading.

- Taguchi Method : Prioritize factors using orthogonal arrays. For example, optimizing benzoxazole synthesis reduced side products by 30% .

Q. What safety protocols are critical for handling reactive intermediates (e.g., chloromethyl groups) during synthesis?

- Methodological Answer :

- Controlled Atmospheres : Use gloveboxes or Schlenk lines to prevent oxidation.

- PPE : Acid-resistant gloves, face shields, and fume hoods for chlorination steps .

- Waste Management : Neutralize chlorinated byproducts with before disposal .

Q. How is this compound applied as a reference standard in analytical chemistry?

- Methodological Answer :

- Calibration : Prepare standard curves via HPLC-UV for quantifying trace impurities.

- Cross-Validation : Compare retention times and MS/MS fragmentation patterns with commercial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.